molecular formula C9H11NO B13833826 (1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one

(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B13833826
M. Wt: 149.19 g/mol
InChI Key: XIUKDZIPNCEFJT-JGVFFNPUSA-N
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Description

(1S,4R)-2-prop-2-enyl-2-azabicyclo[221]hept-5-en-3-one is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an allyl amine with a suitable diene in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives.

Scientific Research Applications

(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo structures with different substituents or ring sizes. Examples include:

  • (1S,4R)-2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-one
  • (1S,4R)-2-ethyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Uniqueness

What sets (1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one apart is its specific prop-2-enyl substituent, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C9H11NO/c1-2-5-10-8-4-3-7(6-8)9(10)11/h2-4,7-8H,1,5-6H2/t7-,8+/m0/s1

InChI Key

XIUKDZIPNCEFJT-JGVFFNPUSA-N

Isomeric SMILES

C=CCN1[C@H]2C[C@@H](C1=O)C=C2

Canonical SMILES

C=CCN1C2CC(C1=O)C=C2

Origin of Product

United States

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